15-epi-15-F2t-IsoP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

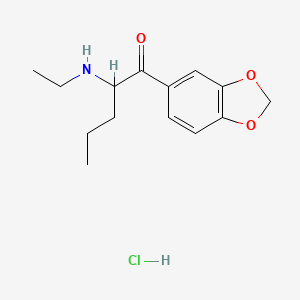

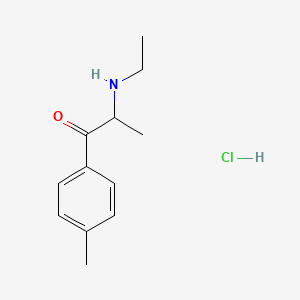

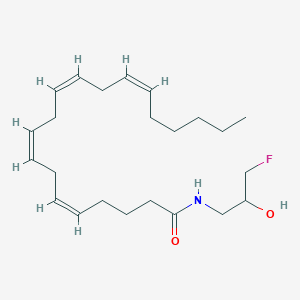

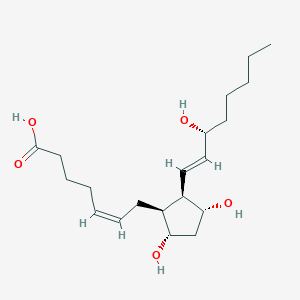

15-epi-15-F2t-IsoP, also known as (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid , is a molecule derived from cellular lipid membranes upon non-enzymatic interaction with reactive species during inflammation . It contains 59 atoms in total, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .

Synthesis Analysis

15-F2t-IsoP is a nonenzymatic byproduct of lipid peroxidation during inflammation . It is formed by free-radical–catalyzed peroxidation of arachidonic acid in situ in the phospholipid domain of cell membranes . After cleavage, presumably by phospholipases, F2-IsoPs circulate in free form in the plasma and are finally excreted in the urine .

Molecular Structure Analysis

The molecular structure of 15-epi-15-F2t-IsoP includes 59 bonds in total, with 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .

Chemical Reactions Analysis

15-F2t-IsoP has been found to have an impact on macrophage phenotype during lipopolysaccharide (LPS) challenge. In combination with LPS, 15-F2t-IsoP increased ATP production relative to LPS-only treated cells. Additionally, gene expression of Nos2 and Il1β were decreased while Il10 was increased .

Physical And Chemical Properties Analysis

15-epi-15-F2t-IsoP contains total 59 bond(s); 25 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 hydroxyl group(s), and 3 secondary alcohol(s) .

Scientific Research Applications

Biomarker for Oxidative Stress

15-epi-15-F2t-IsoP is a reliable biomarker for lipid peroxidation in the human body . Lipid peroxidation is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process is common in conditions where oxidative stress is a prominent feature .

Quantitative Analysis in Plasma

The compound is used in a procedure for the quantitation of isoprostane 15-F2t-IsoP in rat plasma . This method is precise and reliable, and it has been validated by a blind time-course study of plasma levels in rats treated with different doses of CCl4 .

Indicator of Acute Oxidative Stress

Plasma levels of 15-F2t-IsoP, as measured according to the procedure described above, are good indicators of acute oxidative stress as induced by CCl4 . The precision of the measurements allows detection of elevated plasma 15-F2t-IsoP levels as long as 16 h after an acute exposure of 120 mg CCl4/kg body weight, and 2 h after an exposure of 1 mg CCl4/kg body weight .

Breast Cancer Risk Assessment

Urinary levels of 15-F2t-IsoP were measured in a study involving 400 cases and 401 controls, participants of the Long Island Breast Cancer Study Project . The study found a statistically significant trend in breast cancer risk with increasing quartiles of 15-F2t-IsoP levels .

Detection of Chronic Oxidative Stress

The method used for the quantitation of isoprostane 15-F2t-IsoP in rat plasma has sufficient analytical precision to allow the detection of the small changes in plasma isoprostane levels, which result from chronic and/or lower-level exposures to agents causing oxidative stress .

Role in Cardiovascular Diseases

As a product of lipid peroxidation, 15-epi-15-F2t-IsoP plays a role in cardiovascular diseases. The compound is involved in the pathogenesis of atherosclerosis, a disease in which plaque builds up inside your arteries .

Safety And Hazards

Future Directions

Future studies should define the optimal dosing and treatment timing of 15-F2t-IsoP to maximize their cytoprotective potential during acute inflammation . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .

properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-PGWUFSIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-epi-15-F2t-IsoP | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.